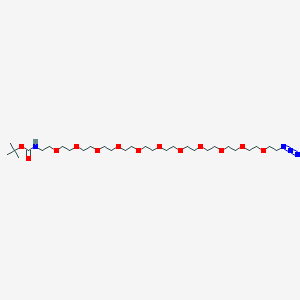

Boc-NH-PEG11-CH2CH2N3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58N4O13/c1-29(2,3)46-28(34)31-4-6-35-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-32-33-30/h4-27H2,1-3H3,(H,31,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWSHTKKDWKMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58N4O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG11-CH2CH2N3: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-CH2CH2N3 is a heterobifunctional linker molecule that has garnered significant attention in the field of targeted protein degradation. As a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the molecular properties, synthesis protocols, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Weight | 670.79 g/mol | [1][2] |

| Molecular Formula | C29H58N4O13 | [1][2] |

| CAS Number | 2395004-21-2 | [2] |

| Synonyms | BocNH-PEG11-Azide, t-Boc-N-Amido-PEG11-azide | [2] |

| Functional Groups | Boc-protected amine, Azide (B81097) | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | -20°C, protected from light and moisture |

The Role in PROTACs and Click Chemistry

This compound serves as a flexible polyethylene (B3416737) glycol (PEG) linker in the modular design of PROTACs. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PEG component of this linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

The terminal azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific covalent ligation of the linker to a molecule containing a terminal alkyne, forming a stable triazole linkage. The Boc-protected amine on the other end of the linker can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically the E3 ligase ligand, via amide bond formation.

Experimental Protocols

The following are generalized protocols for the deprotection of the Boc group and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Boc Deprotection Protocol

-

Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Acidic Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) DCM:TFA.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for conjugating the azide-functionalized PEG linker to an alkyne-containing molecule.

-

Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-containing molecule and the deprotected H2N-PEG11-CH2CH2N3 in a solvent system such as a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst. This is typically done by mixing a copper(II) sulfate (B86663) (CuSO4) solution with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be included to stabilize the Cu(I) ion and improve reaction efficiency.

-

Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the alkyne and azide reactants.

-

Incubation: Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can vary from 1 to 24 hours depending on the specific substrates. Monitor the reaction by LC-MS.

-

Purification: Once the reaction is complete, the desired PROTAC molecule can be purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Application in Targeting BRD4

A prominent application of PROTACs synthesized with PEG linkers is the targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of oncogenes such as c-MYC. By degrading BRD4, PROTACs can effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Signaling Pathway and Experimental Workflow

The diagrams below, generated using the DOT language, illustrate the PROTAC-mediated degradation of BRD4 and a typical experimental workflow for evaluating a BRD4-targeting PROTAC.

Caption: PROTAC-mediated degradation of BRD4.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG11-CH2CH2N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG11-CH2CH2N3, a heterobifunctional PROTAC linker. The document outlines a detailed, plausible synthetic route and purification protocol based on established chemical principles for similar polyethylene (B3416737) glycol (PEG) derivatives. This guide is intended to provide researchers and drug development professionals with the necessary information to produce this valuable chemical entity for their research needs.

Introduction

This compound is a monodisperse polyethylene glycol (PEG) linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker serves as a bridge, connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] This linker features a Boc-protected amine and a terminal azide (B81097) group. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid. The azide group allows for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), providing a versatile method for conjugation.[1][2]

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available Boc-NH-PEG11-CH2CH2OH. The hydroxyl group is first activated by conversion to a mesylate, which is a good leaving group. Subsequently, the mesylate is displaced by an azide nucleophile to yield the final product. This is a common and high-yielding method for the conversion of alcohols to azides.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-NH-PEG11-CH2CH2OH | C27H55NO13 | 601.73 |

| Methanesulfonyl chloride (MsCl) | CH3SO2Cl | 114.55 |

| Triethylamine (B128534) (TEA) | C6H15N | 101.19 |

| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 |

| Sodium azide (NaN3) | NaN3 | 65.01 |

| Dimethylformamide (DMF) | C3H7NO | 73.09 |

| Sodium sulfate (B86663) (anhydrous) | Na2SO4 | 142.04 |

| Silica (B1680970) gel (for column chromatography) | SiO2 | 60.08 |

| Ethyl acetate (B1210297) | C4H8O2 | 88.11 |

| Hexanes | C6H14 | 86.18 |

Experimental Protocol

Step 1: Mesylation of Boc-NH-PEG11-CH2CH2OH

-

To a solution of Boc-NH-PEG11-CH2CH2OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate, Boc-NH-PEG11-CH2CH2OMs. This intermediate is typically used in the next step without further purification.

Step 2: Azidation of Boc-NH-PEG11-CH2CH2OMs

-

Dissolve the crude Boc-NH-PEG11-CH2CH2OMs (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts and wash them with water and brine to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted reagents, byproducts, and any remaining starting material. Due to the polar nature of PEG compounds, column chromatography on silica gel is a suitable method for purification.

Experimental Protocol

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to effectively separate the product from impurities. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50-70% ethyl acetate.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a viscous oil or a waxy solid.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Data Presentation

Expected Yields and Purity

| Step | Product | Expected Yield (%) | Expected Purity (%) |

| Mesylation | Boc-NH-PEG11-CH2CH2OMs | >95 (crude) | - |

| Azidation & Purification | This compound | 80-90 (over two steps) | >95 |

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the Boc group, the PEG backbone, and the successful conversion of the terminal alcohol to an azide. The disappearance of the hydroxyl proton signal and the appearance of a new signal corresponding to the methylene (B1212753) group adjacent to the azide would be indicative of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product (Expected [M+Na]⁺ for C29H58N4O13: 693.40).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described two-step synthesis followed by silica gel chromatography is a robust and reproducible method for obtaining this important PROTAC linker in high yield and purity. Adherence to the outlined protocols and careful monitoring of the reactions will enable researchers to successfully synthesize this key molecule for their drug discovery and development efforts.

References

The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively modify molecules, ensuring that reactions occur only at the desired locations, is fundamental to the synthesis of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs. At the heart of this control lies the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group standing out as a versatile and reliable guardian of amine functionalities. This technical guide delves into the critical function of the Boc protecting group when incorporated into polyethylene (B3416737) glycol (PEG) linkers, providing an in-depth overview of its mechanism, applications, and the practicalities of its use in the laboratory.

The Core Function: Directing Chemical Synthesis

The primary role of the Boc protecting group in PEG linkers is to temporarily block the reactivity of a primary or secondary amine.[1][2] This strategic blockade prevents the amine from participating in unintended side reactions during multi-step synthetic processes.[1] PEG linkers, valued for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates, often possess reactive functional groups at either end.[3][] When one of these is an amine, its temporary protection with a Boc group allows for the selective reaction of the other end of the linker.

This level of control is indispensable in the construction of complex biomolecules. For instance, in the synthesis of an ADC, a cytotoxic drug might first be conjugated to the deprotected end of a Boc-protected PEG linker.[1] Following this, the Boc group is removed, revealing the amine which can then be coupled to the antibody.[1] This stepwise approach, facilitated by the Boc group, ensures a more homogenous final product, preventing the formation of undesirable conjugates.[1]

The Chemistry of Protection and Deprotection

The utility of the Boc group stems from its unique chemical properties. It is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many standard coupling reactions.[1] However, its key advantage lies in its lability under mild acidic conditions.[1][2][5]

Boc Protection: An amine is typically protected with the Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

Boc Deprotection: The removal of the Boc group is most commonly achieved using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[1][6][7] The acidic conditions protonate the oxygen of the carbonyl group, initiating the collapse of the carbamate (B1207046) to form a stable tert-butyl cation, carbon dioxide, and the regenerated free amine.[] This deprotection reaction is typically rapid and efficient at room temperature.[7]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following tables summarize typical reaction conditions and provide a general overview of the stability and efficiency of the Boc protecting group.

| Parameter | Value | Reference(s) |

| TFA Concentration | 20-50% in Dichloromethane (DCM) | [6][7] |

| Temperature | 0°C to Room Temperature (20-25°C) | [6][7] |

| Reaction Time | 30 minutes - 2 hours | [6][7] |

| Equivalents of TFA | 5 - 10 equivalents (or as solvent) | [7] |

Table 1: General Reaction Conditions for Boc Deprotection with TFA.

| Condition | Stability/Observation | Reference(s) |

| Basic Conditions | Stable | [1] |

| Nucleophilic Conditions | Stable | [1] |

| Acidic Conditions (Mild) | Labile, allows for selective removal. | [1][2][5] |

| Acidic Conditions (Strong) | Rapid deprotection. | [6][7] |

| HPLC with 0.1% TFA | Generally stable during chromatography, but prolonged exposure or concentration can lead to partial deprotection. | [8] |

Table 2: Stability of the Boc Protecting Group.

| Protecting Group | Deprotection Condition | Orthogonality with Boc |

| Fmoc | Basic (e.g., Piperidine) | Yes |

| Cbz (Z) | Catalytic Hydrogenation | Yes |

| Trityl (Trt) | Mild Acid | No (can be selective) |

Table 3: Comparison with Other Common Amine Protecting Groups. The use of orthogonal protecting groups like Fmoc allows for the selective deprotection of one amine in the presence of a Boc-protected amine.[9][10]

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amine-terminated PEG linkers with the Boc group.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

Objective: To protect a primary or secondary amine on a PEG linker with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Amine-terminated PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the amine-terminated PEG linker in DCM or THF in a round-bottom flask.

-

Add 1.5 to 2 equivalents of TEA or DIPEA to the solution and stir.

-

Add 1.2 to 1.5 equivalents of (Boc)₂O to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. A Kaiser test can be used to detect the presence of free primary amines.[11]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker using TFA/DCM

Objective: To remove the Boc protecting group from a PEG linker to expose the free amine.

Materials:

-

Boc-protected PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (B28343) (for co-evaporation)

-

Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[6]

-

Cool the solution to 0°C in an ice bath.[6]

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[6]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6] On TLC, the deprotected amine will have a lower Rf value (be more polar) than the Boc-protected starting material.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

-

Co-evaporate with toluene (3 times) to remove residual TFA.[6] The resulting product is the TFA salt of the deprotected amine.

-

(Optional Neutralization) To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]

Protocol 3: Analytical Monitoring of Boc Deprotection by HPLC

Objective: To quantitatively monitor the progress of the Boc deprotection reaction.

Materials:

-

Aliquots from the deprotection reaction (from Protocol 2)

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% TFA)

-

Calibration standards of the Boc-protected starting material and the deprotected product

Procedure:

-

Prepare a calibration curve using known concentrations of the starting material and the expected product.[6]

-

At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, for example, by diluting it in the initial mobile phase containing a neutralizing agent if necessary.[6]

-

Inject the quenched sample into the HPLC system.

-

Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

-

Use the calibration curve to quantify the conversion of the starting material to the product and monitor the reaction progress over time.[6]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and processes involved.

Caption: Structure of a Boc-protected PEG linker.

Caption: Boc protection and deprotection mechanism.

Caption: Workflow for ADC synthesis.

Conclusion

The Boc protecting group is a cornerstone of modern bioconjugation chemistry, offering a robust and reliable method for the temporary protection of amines. Its strategic use in PEG linkers provides the necessary control for the sequential synthesis of complex and well-defined biomolecules. For researchers and drug development professionals, a thorough understanding of the principles and practicalities of Boc protection and deprotection is essential for the successful design and execution of synthetic strategies that underpin the development of next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for the effective application of Boc-protected PEG linkers in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Protective Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. rsc.org [rsc.org]

The Crucial Link: An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This event-driven pharmacology is orchestrated by a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[3][4] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and the experimental protocols essential for their development and characterization.

The Core Components of a PROTAC

A PROTAC molecule's architecture is a triad (B1167595) of specialized chemical entities, each with a distinct role in the targeted protein degradation (TPD) process.

-

Protein of Interest (POI) Ligand (The "Warhead"): This component is responsible for selectively binding to the target protein intended for degradation. The choice of the POI ligand is crucial for the PROTAC's specificity and potency.[5] High-affinity binding to the target protein is a key characteristic of an effective POI ligand.[5]

-

E3 Ubiquitin Ligase Ligand (The "Anchor"): This ligand recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). By bringing the E3 ligase into proximity with the POI, the PROTAC hijacks the cell's natural protein disposal machinery.[6][7] While over 600 E3 ligases are known in humans, only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, and IAPs, are commonly recruited by current PROTACs due to the availability of well-characterized small molecule ligands.[6][7][8]

-

The Linker: The linker is the chemical bridge connecting the POI ligand and the E3 ligase ligand. Far from being a passive spacer, the linker's length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[3][9] An optimized linker is essential for achieving potent and selective protein degradation.

The PROTAC Signaling Pathway: A Step-by-Step Degradation Cascade

The mechanism of action of a PROTAC involves a catalytic cycle that leads to the ubiquitination and subsequent degradation of the target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Ubiquitination Assay - Profacgen [profacgen.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

A Technical Guide to PEGylation for Enhanced Bioconjugates

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, stands as a cornerstone technology in the development of biotherapeutics. This in-depth guide explores the core principles of PEGylation, providing a technical overview of its chemical strategies, impact on drug properties, and the analytical methods crucial for characterization. Detailed experimental protocols and quantitative data are presented to offer a practical resource for professionals in the field.

Core Principles of PEGylation

PEGylation is a chemical modification process where one or more chains of PEG are covalently attached to a biomolecule, most commonly a protein, peptide, or antibody fragment.[1] The primary goal of this bioconjugation technique is to improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[1]

The foundational benefits of PEGylation stem from the unique physicochemical properties of the PEG polymer. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when conjugated to a molecule, can confer several advantages.[1] The increased hydrodynamic size of the PEGylated molecule reduces its rate of clearance by the kidneys, thereby extending its circulation half-life in the bloodstream.[2] Furthermore, the PEG chain can act as a steric shield, protecting the conjugated molecule from enzymatic degradation and reducing its immunogenicity by masking antigenic epitopes.[1]

Chemical Strategies for PEGylation

The covalent attachment of PEG to a biomolecule can be achieved through various chemical strategies, which can be broadly categorized into two main approaches: random and site-specific PEGylation.

2.1. Random PEGylation: The First-Generation Approach

Early PEGylation methods involved the non-specific attachment of PEG to multiple reactive sites on the protein surface, primarily targeting the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[3] Reagents such as PEG-N-hydroxysuccinimide (NHS) esters are commonly employed for this purpose due to their reactivity with primary amines under mild pH conditions.[4][5] While this approach is straightforward, it often results in a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the active site of the protein.[6]

2.2. Site-Specific PEGylation: A More Controlled Approach

To overcome the limitations of random PEGylation, site-specific strategies have been developed to attach PEG at a single, defined position on the biomolecule. This approach yields a more homogeneous product with preserved biological activity.[6] Common site-specific PEGylation targets include:

-

Thiol Groups: Cysteine residues, with their reactive thiol groups, are excellent targets for site-specific PEGylation using reagents like PEG-maleimide.[7][8] Since free cysteine residues are relatively rare in proteins, site-directed mutagenesis can be used to introduce a cysteine at a desired location for conjugation.

-

N-terminus: The unique reactivity of the N-terminal α-amino group at a lower pH compared to lysine residues allows for selective modification.

-

Disulfide Bonds: A newer strategy involves the re-bridging of a native disulfide bond with a bis-reactive PEG derivative.

-

Enzymatic Labeling: Enzymes can be used to install a bioorthogonal handle onto a protein, which can then be specifically targeted for PEGylation.

Quantitative Impact of PEGylation

The physicochemical properties of a PEGylated bioconjugate can be fine-tuned by modulating the size and structure (linear vs. branched) of the attached PEG chain.

Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius and Half-Life

| PEG Molecular Weight (kDa) | Increase in Hydrodynamic Radius (Approx.) | Effect on Circulation Half-Life | Reference |

| 5 | ~1.7-fold | Significant increase | [9] |

| 10 | ~2.5-fold | Further increase | [9] |

| 20 | ~3.5-fold | Substantial prolongation | [9] |

| 40 | ~5-fold | Markedly extended | [2] |

Note: The increase in hydrodynamic radius and half-life are protein-dependent and the values presented are illustrative.

Table 2: Comparison of Random vs. Site-Specific PEGylation on Biological Activity

| PEGylation Strategy | Typical Biological Activity Retention | Key Considerations | Reference |

| Random (Lysine) | 20-80% | High potential for activity loss due to steric hindrance at active sites. Results in a heterogeneous mixture of isomers. | [6] |

| Site-Specific (Cysteine) | 70-100% | Preserves biological activity by targeting sites away from the active domain. Produces a homogeneous product. | [6] |

| Site-Specific (N-terminus) | 60-95% | Generally good activity retention, but can be influenced by the role of the N-terminus in protein function. | [6] |

Experimental Protocols

The following are detailed methodologies for common PEGylation and purification procedures.

4.1. Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes the random conjugation of a PEG-NHS ester to a protein.

Materials:

-

Protein of interest

-

PEG-NHS ester reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)[4]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]

-

Anhydrous DMSO or DMF[4]

-

Purification system (e.g., SEC or IEX chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4]

-

PEG Reagent Preparation: Immediately before use, prepare a stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[4]

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]

-

Reaction Quenching: Add the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

-

Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted protein, excess PEG, and hydrolyzed PEG.

4.2. Protocol for Thiol-Reactive PEGylation using Maleimide (B117702)

This protocol details the site-specific conjugation of a PEG-maleimide to a cysteine residue.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer: Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation.[7]

-

Quenching Solution: L-cysteine or β-mercaptoethanol[7]

-

Purification system (e.g., SEC or IEX chromatography)

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced and the reducing agent removed.[7]

-

PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.[7]

-

PEGylation Reaction: Add a 1.1 to 5-fold molar excess of the PEG-Maleimide solution to the protein solution.[7]

-

Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours.[7]

-

Reaction Quenching: Add a molar excess of the quenching solution to react with any unreacted maleimide groups. Incubate for 30 minutes.[7]

-

Purification: Purify the PEGylated protein to remove unreacted components.

4.3. Purification of PEGylated Proteins

4.3.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective at separating PEGylated proteins from the smaller, unreacted protein and low molecular weight by-products.[]

Protocol Outline:

-

Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).

-

Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

-

Elution: Elute the sample with the equilibration buffer. The PEGylated protein will elute earlier than the unreacted protein.

-

Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV spectroscopy to identify the fractions containing the purified PEGylated protein.

4.3.2. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This change in elution behavior allows for the separation of PEGylated species from the unreacted protein and can even resolve isomers with different degrees of PEGylation.[][13]

Protocol Outline:

-

Column Equilibration: Equilibrate the IEX column (anion or cation exchange, depending on the protein's pI and the desired pH) with a low-salt buffer.

-

Sample Loading: Load the reaction mixture onto the column.

-

Washing: Wash the column with the equilibration buffer to remove unbound molecules.

-

Elution: Elute the bound proteins using a salt gradient. The PEGylated proteins will typically elute at a different salt concentration than the unreacted protein.

-

Fraction Collection and Analysis: Collect and analyze fractions to identify the purified PEGylated product.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated therapeutic.

5.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the PEGylated protein, which confirms the degree of PEGylation (the number of attached PEG chains).[14] Techniques like MALDI-TOF and ESI-MS are commonly used.[15] For detailed characterization, peptide mapping by LC-MS/MS can be employed to identify the specific site(s) of PEG attachment.[16]

Protocol Outline for Intact Mass Analysis:

-

Sample Preparation: Desalt the purified PEGylated protein sample. For ESI-MS, the sample is typically infused in a solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).[14]

-

Mass Spectrometry Analysis: Acquire the mass spectrum of the intact PEGylated protein.

-

Data Deconvolution: Deconvolute the resulting charge state distribution to determine the zero-charge mass of the conjugate.

Visualizing PEGylation Workflows and Pathways

6.1. General PEGylation Workflow

The following diagram illustrates a typical workflow for the production and analysis of a PEGylated protein.

Caption: A generalized workflow for the PEGylation of a therapeutic protein.

6.2. Signaling Pathway of PEGylated Interferon

PEGylated interferons are widely used antiviral and immunoregulatory drugs. They exert their effects by activating the JAK-STAT signaling pathway.[17][18][19]

Caption: The JAK-STAT signaling pathway activated by PEGylated interferon.

References

- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. enovatia.com [enovatia.com]

- 17. ashpublications.org [ashpublications.org]

- 18. ClinPGx [clinpgx.org]

- 19. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click chemistry" reaction, a term coined by K.B. Sharpless in 2001.[1] Its remarkable efficiency, stringent regioselectivity, and broad functional group tolerance have cemented its role as an indispensable tool in drug discovery, materials science, and bioconjugation.[1][2][3][4][5][6] This guide provides an in-depth exploration of the core principles of CuAAC, tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanism

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][7] This reaction exhibits a phenomenal rate acceleration of 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition, which often necessitates harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[7] The CuAAC, in contrast, proceeds readily under mild, often aqueous conditions, across a wide pH range (4-12), and is compatible with a vast array of functional groups.[7][8]

While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1][9][10] This mechanism more accurately accounts for the observed second-order kinetics with respect to the copper concentration.[9][10]

The catalytic cycle can be summarized in the following key steps:

-

Formation of a Copper-Acetylide Intermediate: A terminal alkyne reacts with a Cu(I) species to form a π-complex. Subsequent deprotonation, often facilitated by a base, leads to the formation of a copper-acetylide intermediate. Kinetic studies suggest the involvement of a dinuclear Cu(I)-acetylide complex.[9]

-

Coordination of the Azide: The organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.

-

Cycloaddition: A stepwise process ensues, involving the nucleophilic attack of the azide's terminal nitrogen on the alkyne's internal carbon, leading to the formation of a six-membered metallacycle intermediate.[]

-

Ring Contraction and Product Formation: This metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide.

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]

Quantitative Data on Catalytic Systems

The choice of the copper source and ligands is critical for optimizing the CuAAC reaction. While Cu(I) salts like CuI or CuBr can be used directly, the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) is a more common and robust method, particularly in aqueous media.[12] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[1][12]

The following tables summarize the performance of various catalytic systems for the CuAAC reaction between benzyl (B1604629) azide and phenylacetylene (B144264), providing a basis for comparison.

Table 1: Comparison of Common Copper(I) Sources and Ligands

| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |

| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low |

| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 |

| CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | 1 / 5 | t-BuOH/H₂O (1:1) | 8 h | 91 |

| CuSO₄·5H₂O / Sodium Ascorbate / TBTA | 1 / 10 / 5 | t-BuOH/H₂O (1:1) | 4 h | 95 |

Note: "Neat" indicates the reaction was carried out without a solvent. Data compiled from multiple sources.[13][14]

Table 2: Effect of Catalyst Loading on Reaction Time and Yield

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Conversion (%) |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | 25 | 5 min | >99 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.25 | 25 | 5 min | 56 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.1 | 25 | 30 min | >99 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.025 (250 ppm) | 50 | 30 min | >99 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | 50 | 1 h | 95 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.0025 (25 ppm) | 70 | 1 h | 96 |

Reaction conditions: Benzyl azide (0.5 mmol), phenylacetylene (0.5 mmol), neat. Data sourced from[14].

Experimental Protocols

The following are representative protocols for performing the CuAAC reaction in solution and on a solid support. Optimization may be required for specific substrates.

Protocol 1: In-Solution CuAAC Reaction

This protocol describes a common procedure using in situ generation of the Cu(I) catalyst.

Materials:

-

Terminal alkyne (1.0 eq.)

-

Azide (1.0 eq.)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq.)

-

Sodium ascorbate (0.05-0.5 eq.)

-

Solvent (e.g., 1:1 mixture of water and t-butanol, DMF, or DMSO)

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the azide (1.0 eq.) in the chosen solvent system.

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.5 eq.).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 eq.). The solution may change color, indicating the formation of the Cu(I) species.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

-

Upon completion, the product can be isolated by extraction or precipitation. If the product precipitates, it can be collected by simple filtration.[1] Further purification can be achieved by column chromatography if necessary.

Protocol 2: On-Resin CuAAC Reaction

This protocol is suitable for the modification of peptides or other molecules synthesized on a solid support.[15]

Materials:

-

Azide-functionalized resin (1.0 eq.)

-

Terminal alkyne (5-10 eq.)

-

Copper(I) iodide (CuI) (1-2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (5-10 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the azide-functionalized resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL).

-

In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF.

-

To the reaction vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).

-

Add the solution of the terminal alkyne to the resin mixture.

-

Agitate the mixture at room temperature for 4-16 hours.

-

Monitor the reaction using a method such as a colorimetric test on a small sample of resin beads.

-

Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL), and methanol (B129727) (3 x 5 mL).

-

Dry the resin under vacuum.

-

The modified molecule can then be cleaved from the resin using standard cleavage cocktails (e.g., 95% TFA).

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. benchchem.com [benchchem.com]

- 2. bioclone.net [bioclone.net]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG11-CH2CH2N3 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This document provides detailed application notes and protocols for the use of Boc-NH-PEG11-CH2CH2N3 , a bifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs. This linker features a Boc-protected amine for conjugation to one ligand and a terminal azide (B81097) for "click chemistry" attachment to the other, offering a modular and efficient approach to PROTAC assembly. The 11-unit PEG chain enhances aqueous solubility and provides a specific length to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a convergent strategy where the POI ligand and the E3 ligase ligand are functionalized separately and then joined by the linker in the final steps. The key chemical transformations involved are:

-

Amide Bond Formation: The Boc-protected amine of the linker can be deprotected to reveal a primary amine, which is then coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under many conditions but can be readily removed with a strong acid, typically trifluoroacetic acid (TFA).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click chemistry" reaction forms a stable triazole ring, connecting the azide terminus of the linker to an alkyne-functionalized binding ligand.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a PROTAC using this compound. As a representative example, we will consider the synthesis of a PROTAC targeting the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML), by linking a BCR-ABL inhibitor (e.g., a dasatinib (B193332) derivative) to an E3 ligase ligand (e.g., pomalidomide).

Protocol 1: Boc Deprotection of this compound

This procedure describes the removal of the Boc protecting group to yield the free amine for subsequent amide coupling.

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting amine-PEG11-azide trifluoroacetate (B77799) salt is often used directly in the next step without further purification.

Protocol 2: Amide Coupling of Amine-PEG11-Azide with a Carboxylic Acid-Functionalized Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a ligand containing a carboxylic acid (e.g., a pomalidomide (B1683931) derivative).

Reagents and Materials:

-

Amine-PEG11-azide (from Protocol 1)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-PEG11-azide to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG11-azide conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate the azide-functionalized intermediate with an alkyne-functionalized POI ligand (e.g., an alkyne-modified dasatinib).

Reagents and Materials:

-

E3 ligase ligand-PEG11-azide (from Protocol 2) (1.0 eq)

-

Alkyne-functionalized POI ligand (e.g., Dasatinib-alkyne) (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve the E3 ligase ligand-PEG11-azide and the alkyne-functionalized POI ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the desired product.

Quantitative Data Presentation

| PROTAC Compound | Linker Composition | Degradation Rate (DR) at 300 nM (%) in Ba/F3 Bcr-AblT315I cells | IC₅₀ (nM) in Ba/F3 Bcr-AblT315I cells |

| 7a | 2 PEG units | 39.01 | 100.3 ± 15.6 |

| 7h | 3 PEG units | 78.34 | 48.7 ± 9.8 |

| 7i | 4 PEG units | 55.21 | 65.1 ± 11.2 |

| 7j | 5 PEG units | 42.87 | 89.5 ± 13.4 |

| 7k | 6 PEG units | 35.19 | 112.7 ± 18.9 |

Data adapted from a study on BCR-ABL PROTACs to demonstrate the effect of linker length.

Visualizations

PROTAC Synthesis Workflow

Caption: A general workflow for the synthesis of a PROTAC using the this compound linker.

PROTAC Mechanism of Action

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

BCR-ABL Signaling Pathway

Caption: A simplified diagram of the BCR-ABL signaling pathway and its inhibition by a PROTAC.

References

Application Note: A Comprehensive Protocol for the Boc Deprotection of PEGylated Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the chemical modification of biomolecules and PEGylated compounds.[1][2] Its popularity is due to its stability across a range of chemical conditions and its straightforward removal under mild acidic conditions.[1] PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a critical strategy to improve the pharmacokinetic properties of therapeutic molecules. Often, a terminal functional group on the PEG linker, such as an amine, is Boc-protected to allow for controlled, sequential conjugation reactions.

This application note provides a detailed protocol for the efficient deprotection of Boc-protected amines on PEGylated compounds using trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation.[1][3] Included are guidelines for reaction setup, monitoring, work-up, and purification, along with troubleshooting advice for common issues.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via acid-catalyzed hydrolysis.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[4]

References

Application Notes and Protocols for Peptide and Protein Labeling using Boc-NH-PEG11-CH2CH2N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-CH2CH2N3 is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is functionalized with a Boc-protected amine and a terminal azide (B81097) group. This heterobifunctional linker is an invaluable tool in bioconjugation, particularly for the precise modification of peptides and proteins. The PEG11 spacer enhances the solubility and pharmacokinetic properties of the conjugated biomolecule, while the terminal azide enables highly efficient and specific covalent attachment to alkyne-containing molecules via "click chemistry"[][2].

The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a two-step conjugation strategy. The azide can be reacted first, and then the Boc group can be deprotected under acidic conditions to reveal a primary amine for subsequent modification[3]. This reagent is particularly useful in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and labeled peptides for diagnostic and research applications[4][5].

This document provides detailed protocols for utilizing this compound in peptide and protein labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also includes representative quantitative data and a relevant biological application involving a labeled peptide for studying G-protein coupled receptor (GPCR) signaling.

Data Presentation

While specific quantitative data for the this compound linker is not extensively published, the following tables provide representative data for similar azide-PEG linkers in bioconjugation reactions. These values can serve as a baseline for experimental design and optimization.

Table 1: Representative Reaction Conditions and Yields for CuAAC Labeling of Peptides

| Parameter | Condition | Reported Yield (%) | Reference |

| Peptide Substrate | Alkyne-modified peptide | >95 | [6] |

| Linker | Azide-PEG | >95 | [6] |

| Copper Source | CuSO₄/Sodium Ascorbate (B8700270) | >95 | [6] |

| Ligand | THPTA | >95 | [7] |

| Solvent | Aqueous buffer (e.g., PBS) | >95 | [7] |

| Temperature (°C) | 25-37 | >95 | [6] |

| Reaction Time (h) | 1-4 | >95 | [6] |

Table 2: Representative Kinetic Data for SPAAC Reactions

| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | ~0.1 - 1.0 | [8] |

| BCN | ~0.1 - 0.5 | [8] |

| DIBO | ~0.3 - 2.0 | [8] |

Experimental Protocols

Protocol 1: Two-Step Labeling of a Peptide with this compound via CuAAC

This protocol describes the conjugation of this compound to an alkyne-containing peptide, followed by deprotection of the Boc group to yield a PEGylated peptide with a free amine.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

Dimethylformamide (DMF)

-

HPLC-grade water and acetonitrile

-

Solid-phase extraction (SPE) cartridges or HPLC for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mM.

-

Dissolve this compound in DMF or DMSO to a concentration of 10-50 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine the alkyne-peptide solution and a 1.5 to 5-fold molar excess of the this compound solution.

-

Add THPTA to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.5 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

-

Purification of the Boc-Protected PEGylated Peptide:

-

Upon reaction completion, purify the product using reverse-phase SPE or HPLC to remove excess reagents and catalyst.

-

Lyophilize the pure fractions to obtain the Boc-protected PEGylated peptide.

-

-

Boc Deprotection:

-

Dissolve the purified, lyophilized peptide in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

-

Incubate at room temperature for 1-2 hours.

-

Remove the TFA under a stream of nitrogen and precipitate the deprotected peptide with cold diethyl ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

-

Final Purification and Characterization:

Protocol 2: One-Step Labeling of a Protein with this compound via SPAAC

This protocol describes the copper-free conjugation of this compound to a protein containing a strained alkyne (e.g., DBCO).

Materials:

-

DBCO-functionalized protein

-

This compound

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the DBCO-functionalized protein in PBS to a typical concentration of 1-10 mg/mL.

-

Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute in PBS to a stock concentration of 10-50 mM.

-

-

SPAAC Reaction:

-

Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

-

-

Purification of the Labeled Protein:

-

Remove excess linker by SEC or dialysis against PBS.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling by SDS-PAGE, UV-Vis spectroscopy (if the linker or protein has a chromophore), and mass spectrometry.

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for peptide/protein labeling.

Caption: Substance P binding to the NK-1R and subsequent signaling.

Application Example: Studying GPCR Signaling with a Labeled Peptide

Peptides are crucial signaling molecules that often act by binding to G-protein coupled receptors (GPCRs). Labeling a peptide with a PEG linker can improve its stability and solubility for in vitro assays without significantly altering its binding affinity[12][13][14].

Substance P is a neuropeptide that binds to the Neurokinin-1 Receptor (NK-1R), a GPCR involved in inflammation, pain transmission, and cell proliferation[12][13][14][15][16]. By synthesizing an alkyne-modified Substance P analogue and labeling it with this compound, one can create a tool for various assays:

-

Receptor Binding Assays: The PEGylated peptide can be used in competitive binding assays to determine the affinity of other compounds for the NK-1R.

-

GPCR Internalization Assays: If a fluorescent dye is attached to the free amine of the PEG linker (after Boc deprotection), the internalization of the NK-1R upon ligand binding can be visualized and quantified using fluorescence microscopy or high-content screening[17][18][19][20][21].

-

Pharmacokinetic Studies: The PEG linker can extend the half-life of Substance P, allowing for studies on its distribution and metabolism in vivo.

The signaling pathway diagram above illustrates the downstream effects of Substance P binding to the NK-1R. Activation of the receptor leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses[12][13]. A labeled Substance P analogue can be used to probe this pathway and study the effects of antagonists or modulators.

Conclusion

This compound is a versatile and powerful reagent for the modification of peptides and proteins. Its heterobifunctional nature, combined with the benefits of a monodisperse PEG spacer, allows for the creation of well-defined bioconjugates with enhanced properties. The use of click chemistry ensures high efficiency and specificity of labeling, making this linker ideal for a wide range of applications in research, diagnostics, and drug development. The provided protocols and application example serve as a starting point for researchers to incorporate this valuable tool into their workflows.

References

- 2. Boc-NH-PEG6-azide | PROTAC Linker | MedChemExpress [medchemexpress.eu]

- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-NH-PEG9-azide [myskinrecipes.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [consilium.orscience.ru]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Measurement of GPCR Endocytosis via Pulse-Chase Covalent Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

Bioconjugation techniques using azide-functionalized PEG linkers

An in-depth guide to the application of azide-functionalized Polyethylene (B3416737) Glycol (PEG) linkers in bioconjugation, tailored for researchers, scientists, and professionals in drug development.

Introduction to Azide-PEG Mediated Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of biomolecules like peptides, proteins, and antibodies.[1] PEGylation can significantly improve a molecule's solubility, provide stability against proteolytic degradation, lessen immunogenicity, and prolong its circulation half-life by reducing renal clearance.[1]

Azide-functionalized PEG linkers are exceptionally versatile reagents in this field. The terminal azide (B81097) group (–N₃) facilitates highly specific and efficient conjugation to molecules bearing an alkyne group through bioorthogonal "click chemistry" reactions.[1][2] These reactions are highly selective, proceed under mild, aqueous conditions, and are compatible with a wide array of functional groups found in biological molecules, making them ideal for creating well-defined bioconjugates.[1][3] The two primary forms of this chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][]

Core Bioconjugation Strategies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[3] This reaction is catalyzed by a copper(I) species to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate (B8700270).[5][6] To prevent catalyst oxidation and protect biomolecules from reactive oxygen species, a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is crucial.[5][6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free alternative to CuAAC, making it highly suitable for in vivo applications and bioconjugation with sensitive biological systems where copper toxicity is a concern.[8][9] This reaction leverages the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO) to react spontaneously with an azide, forming a stable triazole linkage without the need for a catalyst.[][10] While the reaction kinetics can be slower than CuAAC, the development of more reactive cyclooctynes continues to improve efficiency.[8]

Quantitative Data Summary

The efficiency of bioconjugation depends on carefully optimized reaction conditions. The following tables provide a summary of typical parameters for CuAAC reactions and a comparison of pharmacokinetic data for different PEG linker architectures in antibody-drug conjugates (ADCs).

Table 1: Typical Quantitative Parameters for CuAAC Reactions

| Parameter | Small Molecule Synthesis | Bioconjugation | Source(s) |

|---|---|---|---|

| Copper(I) Source | 0.25 - 5 mol % | 0.25 - 1 mM | [3] |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [3] |

| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | [3] |

| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide) | [3] |

| Temperature | Room Temp. to 110 °C | Room Temperature | [3] |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [3] |

| Typical Yields | >90% | Near-quantitative |[3] |

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice This table compares pendant (branched-like) versus linear PEG linker configurations, highlighting the impact of linker architecture on ADC performance in vivo.[11]

| Linker Configuration | ADC (DAR 8) | Clearance (mL/day/kg) | AUC (day*µg/mL) |

| Pendant (Branched-like) | T-(P(12x2)-DM1)₈ | 11.8 | 84.5 |

| Linear | T-(L24-DM1)₈ | 32.1 | 31.1 |

| Data extracted from Tedeschini et al., 2021.[11] The results indicate that a branched or pendant PEG architecture provides a superior shielding effect, leading to slower clearance and increased circulation time.[11] |

Detailed Experimental Protocols

The following protocols are provided as general guidelines and should be optimized for specific biomolecules and linkers.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol describes the conjugation of an azide-functionalized PEG linker to a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG linker (e.g., Azido-PEG-NHS ester for prior amine labeling, or a direct Azide-PEG reagent)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[7]

-

THPTA ligand stock solution (e.g., 100 mM in water)[7]

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 100-300 mM in water)[7][12]

-

Aminoguanidine (optional, to intercept deleterious ascorbate by-products)[13]

-

Degassed buffers

-

Purification tools (e.g., desalting column, dialysis cassettes with appropriate MWCO)

Procedure:

-

Reagent Preparation : Prepare all stock solutions using high-purity, degassed water to minimize Cu(I) oxidation.[14]

-

Sample Preparation : In a microcentrifuge tube, combine the alkyne-modified protein solution with the Azide-PEG linker. A 4 to 50-fold molar excess of the Azide-PEG linker is often used to drive the reaction to completion.[3][12]

-

Catalyst Premix : In a separate tube, prepare the catalyst complex by mixing the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common.[5][6] Let this mixture incubate for a few minutes.

-

Reaction Initiation : Add the premixed catalyst solution to the protein/linker mixture.[5] To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[5][6]

-